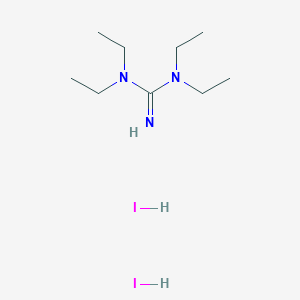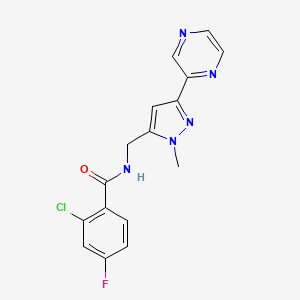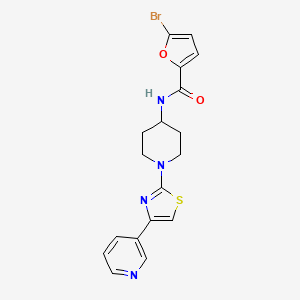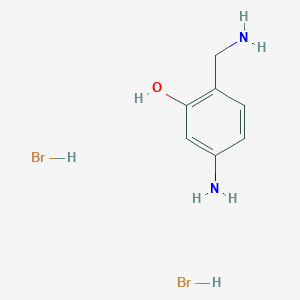
1,1,3,3-Tetraethylguanidine;dihydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,3,3-Tetraethylguanidine” is an organic compound . It’s closely related to “1,1,3,3-Tetramethylguanidine”, which is also an organic compound with the formula HNC(N(CH3)2)2 .
Molecular Structure Analysis
The molecular formula for “1,1,3,3-Tetraethylguanidine” is C9H21N3 . For “1,1,3,3-Tetramethylguanidine”, the molecular formula is C5H13N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1,3,3-Tetraethylguanidine” include a molecular weight of 171.283 g/mol . For “1,1,3,3-Tetramethylguanidine”, the molecular weight is 115.177 g/mol .Applications De Recherche Scientifique
Catalytic Applications
"1,1,3,3-Tetramethylguanidine" has been found effective as a catalyst in the cyanosilylation of ketones and aldehydes to produce cyanohydrin trimethylsilyl ethers with high yield. This process is facilitated under solvent-free conditions at room temperature, indicating the compound's efficiency and eco-friendliness in organic synthesis (Wang et al., 2006).
Chemoselective Deprotection
The compound also serves as a reagent for chemoselective deprotection of silyl and acetyl groups on acidic hydroxyl groups such as phenol and carboxylic acid. This application is significant in synthetic chemistry for the selective removal of protective groups without affecting other functional groups in the molecule (Oyama & Kondo, 2003).
Green Chemistry
"1,1,3,3-Tetramethylguanidine lactate," an ionic liquid derived from the compound, is used as a recyclable catalyst for direct aldol reactions. This represents an advancement in green chemistry, highlighting the compound's role in promoting environmentally friendly chemical processes (Zhu et al., 2005).
Molecular Structure Studies
Research on the molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives shows how guanidine and its derivatives, including "1,1,3,3-Tetramethylguanidine," interact with carbodiimides to form novel compounds. These studies contribute to our understanding of basicity and reactivity in organic chemistry (Štrukil et al., 2012).
Advanced Glycation Endproducts Prevention
Although not directly related to "1,1,3,3-Tetraethylguanidine; dihydroiodide," aminoguanidine, a related compound, is studied for its potential to prevent the formation of advanced glycation endproducts (AGEs), which are implicated in various diseases. This research highlights the broader family of guanidine compounds' potential in biomedical applications (Thornalley, 2003).
Mécanisme D'action
Target of Action
1,1,3,3-Tetraethylguanidine, also known as Tetramethylguanidine, is an organic compound with the formula HNC(N(CH3)2)2 . It is a strong base, as judged by the high pKa of its conjugate acid . The primary targets of this compound are organic synthesis reactions where it acts as a strong, non-nucleophilic base .
Mode of Action
Tetramethylguanidine interacts with its targets by acting as a strong, non-nucleophilic base . It is often used as a substitute for more expensive bases like DBU and DBN . Its high water solubility allows it to be easily removed from mixtures in organic solvents .
Biochemical Pathways
It is known to be used in organic synthesis reactions, suggesting that it may influence a variety of biochemical pathways depending on the specific reaction it is used in .
Pharmacokinetics
Its high water solubility suggests that it could be easily absorbed and distributed in the body, and potentially easily excreted due to its solubility .
Result of Action
The molecular and cellular effects of Tetramethylguanidine’s action would depend on the specific organic synthesis reactions it is used in. As a strong base, it can accept protons and participate in various chemical reactions, influencing the outcome of these reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethylguanidine. For instance, its strong basicity suggests that it might be sensitive to acidic environments . Furthermore, it is air sensitive and incompatible with strong oxidizing agents, mineral and organic acids, and carbon dioxide .
Propriétés
IUPAC Name |
1,1,3,3-tetraethylguanidine;dihydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.2HI/c1-5-11(6-2)9(10)12(7-3)8-4;;/h10H,5-8H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCDFYGRLSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N(CC)CC.I.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23I2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)


![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)
